molecular formula C22H20N2O3S B12277473 [3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

Cat. No.: B12277473
M. Wt: 392.5 g/mol
InChI Key: PPSOGJVBAUGEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features methoxyphenyl and thiophene-carbonyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole typically involves the condensation of appropriate hydrazine derivatives with diketones or β-keto esters. Common reaction conditions include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are often carried out at reflux temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch reactors: For small to medium-scale production.

    Continuous flow reactors: For large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or thiophene moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Quinones, sulfoxides.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: Possible applications as enzyme inhibitors, particularly targeting kinases or proteases.

    Antimicrobial Activity: Evaluation for antibacterial or antifungal properties.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly in oncology or neurology.

Industry

    Dyes and Pigments: Use in the synthesis of dyes or pigments due to its aromatic structure.

    Polymers: Incorporation into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenyl-1H-pyrazole: Lacks the methoxy and thiophene substituents, potentially altering its chemical and biological properties.

    3,5-bis(4-chlorophenyl)-1H-pyrazole: Contains chlorine substituents instead of methoxy groups, which may affect its reactivity and toxicity.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C22H20N2O3S/c1-26-17-9-5-15(6-10-17)19-14-20(16-7-11-18(27-2)12-8-16)24(23-19)22(25)21-4-3-13-28-21/h3-13,20H,14H2,1-2H3

InChI Key

PPSOGJVBAUGEGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.